molecular formula C12H7ClO2 B15276546 3-Chlorodibenzo[b,d]furan-4-ol

3-Chlorodibenzo[b,d]furan-4-ol

Cat. No.: B15276546
M. Wt: 218.63 g/mol
InChI Key: AHZPFPHQVFBGDJ-UHFFFAOYSA-N
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Description

3-Chlorodibenzo[b,d]furan-4-ol is a chemical compound belonging to the class of dibenzofurans It is characterized by a chlorinated dibenzofuran structure with a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorodibenzo[b,d]furan-4-ol typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chlorodibenzo[b,d]furan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce dechlorinated dibenzofurans. Substitution reactions can result in a variety of functionalized dibenzofurans .

Scientific Research Applications

3-Chlorodibenzo[b,d]furan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorodibenzo[b,d]furan-4-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality .

Properties

Molecular Formula

C12H7ClO2

Molecular Weight

218.63 g/mol

IUPAC Name

3-chlorodibenzofuran-4-ol

InChI

InChI=1S/C12H7ClO2/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,14H

InChI Key

AHZPFPHQVFBGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Cl)O

Origin of Product

United States

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